Radical-Scavenging Activity Abolished by Choline Esterification: Sinapine vs. Sinapic Acid and Its Alkyl Esters in Multi-Assay Kinetic Analysis
In a direct head-to-head kinetic study comparing sinapine with sinapic acid (SA) and five other SA derivatives (ethyl, propyl, and butyl sinapate; 4-vinylsyringol; syringic acid; syringaldehyde) across three radical-scavenging assays, sinapine exhibited little or no activity in the DPPH˙ radical scavenging assay, the superoxide radical (O2˙−) scavenging assay, and the β-carotene bleaching (lipid radical) assay [1]. By contrast, sinapic acid and syringic acid showed the highest responses at the fixed endpoint in DPPH˙ scavenging, while the alkyl sinapate esters (ethyl, propyl, butyl) demonstrated the highest early kinetic rates (RS at 0.1 s) [1]. The authors explicitly attributed this loss of activity to the positively charged choline moiety, which destabilizes the aroxyl radical (ArO˙) intermediate, thereby preventing hydrogen atom or electron donation to free radical species [1].
| Evidence Dimension | DPPH˙ radical scavenging activity (early kinetic rate RS at 0.1 s and fixed-endpoint IDPPH at 30 min); superoxide scavenging (rate of formazan formation RFF at 10 s); lipid radical scavenging (rate of β-carotene bleaching RB at 10 s) |
|---|---|
| Target Compound Data | Sinapine (SI): little or no activity across all three assays (DPPH˙, O2˙−, and β-carotene bleaching) at equimolar concentrations (6.67 × 10⁻⁵ mol/L for DPPH˙; 5 × 10⁻³ mol/L for O2˙−; 2 × 10⁻⁴ mol/L for lipid system) [1] |
| Comparator Or Baseline | Sinapic acid (SA): highest IDPPH at 30 min (fixed endpoint); Syringic acid (SY): comparable high IDPPH and strongest O2˙− scavenger; Ethyl sinapate (SE), Propyl sinapate (SP), Butyl sinapate (SB): highest early kinetic rates RS; 4-Vinylsyringol (VS): moderate to high activity in all assays [1] |
| Quantified Difference | Sinapine shows essentially complete abolition of radical-scavenging activity relative to sinapic acid and all other tested derivatives—this difference is qualitative (active vs. inactive) rather than merely quantitative [1] |
| Conditions | In vitro cell-free assays; DPPH˙ in methanol, superoxide generated via PMS-NADH system in aqueous buffer (pH 7.4), β-carotene bleaching in linoleic acid emulsion system; all compounds tested at identical molar concentrations within each assay [1] |
Why This Matters
For researchers procuring a sinapic acid derivative with antioxidant activity, sinapine is a contraindicated choice; conversely, sinapine is uniquely suited for experiments requiring a sinapic acid-derived molecule that is deliberately redox-silent in radical-scavenging contexts, enabling dissection of antioxidant-independent mechanisms.
- [1] Martinović, N.; Polak, T.; Makuc, D.; Poklar Ulrih, N.; Abramovič, H. A Kinetic Approach in the Evaluation of Radical-Scavenging Efficiency of Sinapic Acid and Its Derivatives. Molecules 2017, 22 (3), 375. https://doi.org/10.3390/molecules22030375 View Source
